BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Drug-likeness Physicochemical property

N-(2-Chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918‑85‑4) is a synthetic small molecule belonging to the 1,2,4‑thiadiazole class, featuring an o‑tolyl substituent at position 3. It falls within a broader chemotype (molecular formula C₁₈H₁₆ClN₃OS₂, MW 389.9 g/mol) recognized for diverse biological activities and found in recent patent filings as a thiadiazolyl derivative scaffold.

Molecular Formula C18H16ClN3OS2
Molecular Weight 389.92
CAS No. 864918-85-4
Cat. No. B2818870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-85-4
Molecular FormulaC18H16ClN3OS2
Molecular Weight389.92
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C18H16ClN3OS2/c1-12-6-2-4-8-14(12)17-21-18(25-22-17)24-11-16(23)20-10-13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3,(H,20,23)
InChIKeyMSQSWIIUBOKPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-85-4) – Compound Class & Physicochemical Baseline for Procurement


N-(2-Chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918‑85‑4) is a synthetic small molecule belonging to the 1,2,4‑thiadiazole class, featuring an o‑tolyl substituent at position 3 [1]. It falls within a broader chemotype (molecular formula C₁₈H₁₆ClN₃OS₂, MW 389.9 g/mol) recognized for diverse biological activities and found in recent patent filings as a thiadiazolyl derivative scaffold [2]. Its computed physicochemical properties, such as a calculated XLogP of 5.1 from PubChem, provide a baseline for assessing drug-likeness and differentiate it within the chemical space, foreshadowing potential selectivity advantages discussed further below [3].

Why N-(2-Chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Interchanged with In-Class Analogs for Critical Research Applications


Important Cautionary Note: A systematic search of primary databases (PubChem, BindingDB, ChEMBL) confirms that head-to-head comparative biological data for this specific compound are currently absent from the peer-reviewed literature. All quantitative biological claims found originate from vendor marketing pages and are not experimentally verifiable. The evidence below consists of property thresholds and class-level inferences that may be used for initial ranking, but a direct bioactivity claim cannot be made without new experimental data. Procurement decisions should acknowledge this data gap.

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-85-4)


Computed Lipophilicity (XLogP) vs. Drug-Likeness Baseline

The target compound exhibits a computed XLogP value of 5.1 [1]. This places it near the upper bound of conventional oral drug-like space (Rule of 5: LogP ≤ 5.0). When compared to the broadly accepted baseline for favorable oral bioavailability, the compound's XLogP of 5.1 versus the Rule-of-5 threshold of ≤5.0 represents a quantifiable difference of +0.1 log unit [2]. This property may contribute to increased membrane permeability or altered tissue distribution relative to more polar analogs.

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight and Structure-Based Differentiation

With a molecular weight of 389.9 g/mol, the target compound falls within the classical drug-like property space (Rule of 5: MW < 500), while being distinctly larger than many fragment-like starting points [1]. When compared to a close and commercially available analog, N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, which has an identical molecular weight but differs by the position of the methyl substituent on the anilide ring, this structural variation provides a basis for investigating positional SAR effects on target binding .

Molecular weight Fragment-based screening Lead optimization

Patent Filing in Thiadiazolyl Derivative Class as Indicator of Therapeutic Interest

The compound belongs to a chemotype specifically claimed in recent patent filings (e.g., WO2024099337A1) for thiadiazolyl derivatives in pharmaceutical compositions [1]. While this patent does not list the specific compound, it covers structurally related 1,2,4-thiadiazole derivatives, indicating sustained industrial interest in this scaffold. This contextual evidence suggests the compound's core structure has been prioritized over other heterocyclic cores by at least one pharmaceutical entity.

Patent landscape Kinase inhibitor Medicinal chemistry

Best-Fit Research and Pre-Clinical Application Scenarios for N-(2-Chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (864918-85-4)


Medicinal Chemistry Hit Expansion and SAR Exploration

Given its position within the 1,2,4-thiadiazole chemotype and the documented existence of close structural analogs, this compound is best suited as a starting point for systematic structure-activity relationship (SAR) studies. The computed XLogP of 5.1 provides a physicochemical anchor point for designing analogs with improved solubility while retaining target engagement. Procurement is most appropriate for labs seeking to build a library of thiadiazole derivatives for kinase or related enzyme target screening, as inferred from the patent landscape.

Lead Nomination in Programs Benefiting from Elevated Lipophilicity

Where project objectives require blood-brain barrier penetration or activity against intracellular targets in lipophilic environments, this compound's computed XLogP of 5.1 may offer an advantage over more polar analogs. It is a rational choice for inclusion in a screening cascade when lipophilicity is a design criterion.

Chemical Biology Tool Compound in Pathways Related to DNA Damage Response

Although no target data are available for this specific compound, the thiadiazolyl chemotype has been linked in the patent literature to DNA Polymerase Theta (Polθ) inhibition, a target relevant to homologous recombination deficient (HRD) cancers. Procurement for chemical biology studies investigating this pathway is a justifiable exploratory use.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.